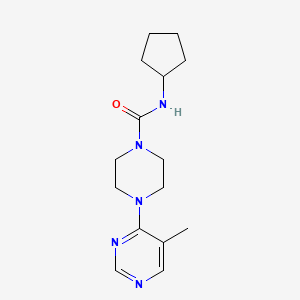

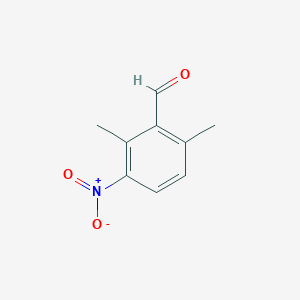

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of closely related compounds involves multi-step chemical reactions that are carefully designed to introduce specific functional groups into the molecular scaffold. For instance, the synthesis of a similar compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide, involves halogenated hydrocarbon amination reactions. This process results in a target molecule confirmed by various analytical techniques, including IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this class is often determined using X-ray crystallography, revealing intricate details about molecular geometry, bond lengths, and angles. For example, the crystal structure of a similar molecule, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, provides insights into the arrangement of atoms and intermolecular hydrogen bonds, contributing to the understanding of its chemical behavior (Junzo Hirano et al., 2004).

Chemical Reactions and Properties

Compounds like the one undergo various chemical reactions, including cyclization and nucleophilic substitution, which are fundamental in modifying their structure and properties. The synthesis and characterization of similar compounds highlight the versatility and reactivity of the dihydroisoquinoline and methoxyphenyl groups, leading to a diverse array of chemical entities with unique properties (A. Zablotskaya et al., 2013).

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : A study detailed the synthesis of a related compound through halogenated hydrocarbon amination, yielding a target molecule with confirmed structure via elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. The study highlights the molecular stacking into a three-dimensional structure through weak hydrogen bonds (Bai et al., 2012).

- Molecular Design for Cytotoxic Evaluation : Another research focused on the design, synthesis, and cytotoxic evaluation of acyl derivatives of a quinone-based system, indicating potential for cell cycle arrest and differentiation enhancement in cancer cell lines (Gomez-Monterrey et al., 2011).

Biological Activity

- Antitumor Activity : Novel isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cells, showing moderate to high cytotoxic activity and good selectivity indexes in certain compounds, highlighting the role of amino acid fragments in cytotoxic effects (Valderrama et al., 2016).

- Topoisomerase I-targeting Activity : Research identified a compound as a novel topoisomerase I-targeting agent with potent cytotoxic activity. This study exemplifies the compound's role in cancer therapy, focusing on its effectiveness in inhibiting tumor growth in vivo (Ruchelman et al., 2004).

Psychotropic and Anti-inflammatory Activity

- Psychotropic and Anti-inflammatory Effects : Compounds with dihydroisoquinolinyl structures were synthesized, showing marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects. This study demonstrates the diverse biological activities of compounds with this molecular structure (Zablotskaya et al., 2013).

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O2/c1-31(2)26-13-11-24(12-14-26)28(32-19-18-23-6-4-5-7-25(23)21-32)20-30-29(33)17-10-22-8-15-27(34-3)16-9-22/h4-9,11-16,28H,10,17-21H2,1-3H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXGSUNQEASFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)